molecular formula C17H14ClN7O B10933152 N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933152
M. Wt: 367.8 g/mol
InChI Key: APJSYAQETYPPQX-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a triazolo-pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with 1,2,4-triazole-3-carboxylic acid under acidic conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-11-9-14(22-25(11)10-12-5-2-3-6-13(12)18)20-16(26)15-21-17-19-7-4-8-24(17)23-15/h2-9H,10H2,1H3,(H,20,22,26)

InChI Key

APJSYAQETYPPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2Cl)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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